molecular formula C23H22N2O B11643501 (2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone CAS No. 857-45-4

(2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

Cat. No.: B11643501
CAS No.: 857-45-4
M. Wt: 342.4 g/mol
InChI Key: RNXXIKOZHJKKPF-UHFFFAOYSA-N
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Description

Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aniline derivatives and quinoline precursors, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • Quinoline
  • Isoquinoline
  • 2-Methylquinoline
  • 4-Phenylquinoline

Uniqueness

Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

857-45-4

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C23H22N2O/c1-17-16-21(24-19-12-6-3-7-13-19)20-14-8-9-15-22(20)25(17)23(26)18-10-4-2-5-11-18/h2-15,17,21,24H,16H2,1H3

InChI Key

RNXXIKOZHJKKPF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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